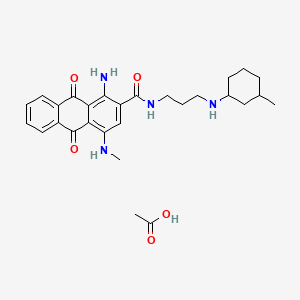
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate is a complex organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the anthracene core, functionalization of the core with amino groups, and subsequent attachment of the cyclohexylamino and carboxamide groups. Common reagents might include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could target the carbonyl groups in the anthracene core.
Substitution: Substitution reactions might occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
In industry, it could be used in the development of new materials, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action would depend on the specific application but could involve interactions with molecular targets such as proteins, DNA, or cell membranes. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-9,10-dihydro-4-(methylamino)-9,10-dioxoanthracene-2-carboxamide
- 1-Amino-9,10-dihydro-4-(methylamino)-N-(cyclohexylamino)propyl-9,10-dioxoanthracene-2-carboxamide
Uniqueness
The uniqueness of 1-Amino-9,10-dihydro-4-(methylamino)-N-((3-methylcyclohexylamino)propyl)-9,10-dioxoanthracene-2-carboxamide monoacetate might lie in its specific functional groups and their arrangement, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
84522-19-0 |
|---|---|
Fórmula molecular |
C28H36N4O5 |
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
acetic acid;1-amino-4-(methylamino)-N-[3-[(3-methylcyclohexyl)amino]propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C26H32N4O3.C2H4O2/c1-15-7-5-8-16(13-15)29-11-6-12-30-26(33)19-14-20(28-2)21-22(23(19)27)25(32)18-10-4-3-9-17(18)24(21)31;1-2(3)4/h3-4,9-10,14-16,28-29H,5-8,11-13,27H2,1-2H3,(H,30,33);1H3,(H,3,4) |
Clave InChI |
DFWVDISUWCCPIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)NCCCNC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)NC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


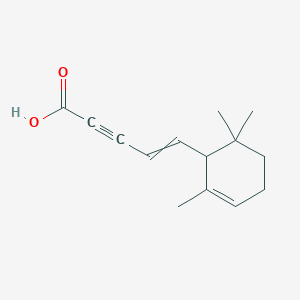
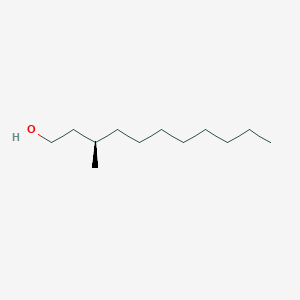
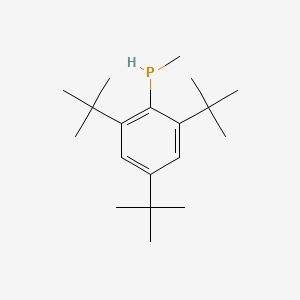
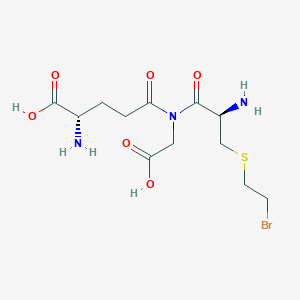
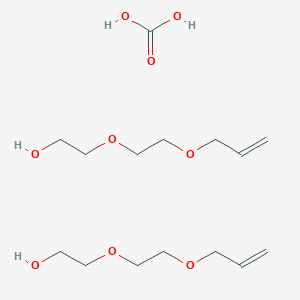
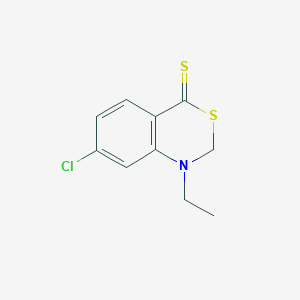
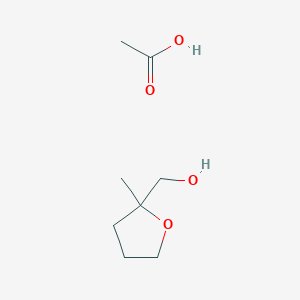
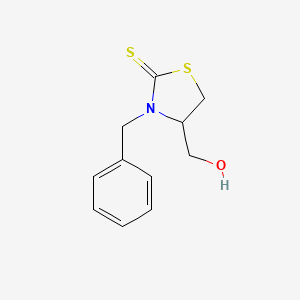
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
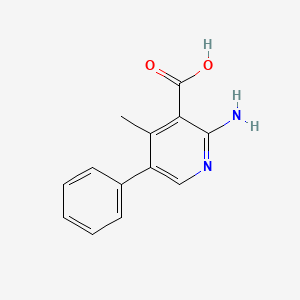
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)

